molecular formula C16H16N4O5S B563245 4-Desmethoxy-4-nitro Omeprazole Sulfone CAS No. 1076199-93-3

4-Desmethoxy-4-nitro Omeprazole Sulfone

Cat. No.: B563245
CAS No.: 1076199-93-3
M. Wt: 376.387
InChI Key: MNPWGADZIZGHLI-UHFFFAOYSA-N
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Description

4-Desmethoxy-4-nitro Omeprazole Sulfone is a chemical compound with the molecular formula C16H16N4O5S and a molecular weight of 376.39 . It is known as Impurity B from the synthesis of Omeprazole .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H16N4O5S . Detailed structural analysis such as bond lengths, angles, and conformational details are not available in the current resources.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. It is identified as an impurity in the synthesis of Omeprazole , suggesting it may be a byproduct or intermediate in certain reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 376.4 g/mol . Other specific properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Antioxidant and Antiapoptotic Role

4-Desmethoxy-4-nitro Omeprazole Sulfone, as a derivative of Omeprazole, has been studied for its potential antioxidant and antiapoptotic properties. Research indicates that Omeprazole can block oxidative damage and apoptosis during ulceration. It significantly blocks gastric lesions at lower doses without inhibiting acid secretion, suggesting an independent mechanism for its antiulcer effect. Omeprazole's ability to block stress-induced increased generation of hydroxyl radicals and associated lipid peroxidation indicates a major role in preventing oxidative damage. This suggests that derivatives like this compound may share similar properties (Biswas et al., 2003).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of Omeprazole, and by extension its derivatives, are important areas of study. Omeprazole is a proton pump inhibitor widely used for reducing gastric acid production, and its metabolism involves cytochrome CYP3A4 and CYP2C19 enzyme activities. The quantification of its metabolites, including this compound, is critical for understanding its action in the human body. This aspect of research provides insights into the drug's efficiency and mechanism of action (Martens-Lobenhoffer et al., 2007).

Chemical Synthesis and Impurities

Studies on the novel synthesis of Omeprazole and its derivatives, including the formation of various pharmaceutical impurities, are crucial. The novel synthesis processes aim to improve yield and efficiency, which is significant for industrial production. Understanding the formation of impurities like this compound during synthesis is essential for quality control and ensuring the safety and efficacy of the final pharmaceutical product (Saini et al., 2019).

Safety and Hazards

Specific safety and hazard information for 4-Desmethoxy-4-nitro Omeprazole Sulfone is not provided in the available resources. It is recommended to handle this compound following standard laboratory safety protocols .

Future Directions

Future research directions for 4-Desmethoxy-4-nitro Omeprazole Sulfone are not specified in the available resources. Given its identification as an impurity in Omeprazole synthesis , future studies may explore its role in this process and potential methods for its removal or utilization.

Properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfonyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-9-7-17-14(10(2)15(9)20(21)22)8-26(23,24)16-18-12-5-4-11(25-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPWGADZIZGHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652539
Record name 2-[(3,5-Dimethyl-4-nitropyridin-2-yl)methanesulfonyl]-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-93-3
Record name 2-[(3,5-Dimethyl-4-nitropyridin-2-yl)methanesulfonyl]-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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